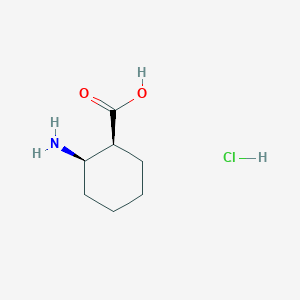

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

Vue d'ensemble

Description

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a cyclohexane ring with an amino group and a carboxylic acid group, making it an interesting subject for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of α,β-didehydroamino acid derivatives under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods due to their efficiency and selectivity. For instance, the use of whole-cell biocatalysts like Sphingomonas aquatilis has been reported for the asymmetric synthesis of related compounds . These methods are advantageous as they offer high enantioselectivity and can be scaled up for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique cyclohexane structure and stereochemistry enable the development of compounds targeting neurological disorders, enhancing bioactivity and therapeutic efficacy .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of (1S,2R)-2-aminocyclohexanecarboxylic acid exhibit potential as drug candidates for treating conditions such as depression and anxiety. The compound's ability to interact with neurotransmitter systems makes it a valuable candidate in neuropharmacology.

Asymmetric Synthesis

The chiral nature of (1S,2R)-2-aminocyclohexanecarboxylic acid makes it an essential chiral auxiliary in asymmetric synthesis. It enhances the selectivity and efficiency of reactions in organic chemistry, leading to the production of enantiomerically pure compounds .

Case Study: Asymmetric Reactions

In a study involving the synthesis of beta-amino acids, (1S,2R)-2-aminocyclohexanecarboxylic acid was used as a chiral catalyst, resulting in high enantioselectivity (>95%) for the desired product .

Material Science

Development of Functional Materials

The compound contributes to advancements in material science by being involved in the development of polymers with specific mechanical properties. Its application in coatings and adhesives highlights its versatility beyond traditional pharmaceutical uses .

Data Table: Mechanical Properties of Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polymer A | 50 | 300 |

| Polymer with (1S,2R) derivative | 70 | 350 |

Interaction with Biological Targets

Studies on the biological activity of this compound reveal its potential interactions with various biological macromolecules. These interactions are crucial for understanding its therapeutic viability and mechanisms of action.

Research Findings

- The compound has shown promise as an antioxidant.

- It exhibits anti-inflammatory properties that could benefit various therapeutic applications.

Mécanisme D'action

The mechanism by which (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand for certain enzymes, modulating their activity and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its high physiological activity.

2-aminocyclopentanecarboxylic acid: Used as an antifungal antibiotic and in the synthesis of natural products.

Uniqueness

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclohexane ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block in medicinal chemistry .

Activité Biologique

(1S,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride (ACHC) is a chiral compound with significant biological activity, particularly in the context of medicinal chemistry and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

ACHC is characterized by its cyclohexane ring, amino group, and carboxylic acid group. Its molecular formula is , indicating a hydrochloride salt form that enhances solubility in aqueous environments, making it suitable for biological studies. The specific stereochemistry of the compound is crucial for its biological interactions, as different stereoisomers can exhibit markedly different activities.

ACHC functions primarily through its interactions with various biological targets, including receptors and enzymes. Notably, it has been shown to modulate mu-opioid receptor activity, which is significant in pain management. Research indicates that ACHC derivatives enhance receptor affinity and selectivity while exhibiting proteolytic stability .

Key Mechanisms:

- Mu-Opioid Receptor Modulation : ACHC analogs have been found to exhibit elevated affinity for mu-opioid receptors, leading to enhanced analgesic effects .

- Neurotransmission Influence : The compound may influence neurotransmitter release and receptor signaling pathways, contributing to its potential use in treating neurological disorders.

Analgesic Effects

Studies have demonstrated that ACHC exhibits significant antinociceptive effects. For instance, in rat models, ACHC showed a 60% acute antinociceptive response compared to 45% for the parent compound endomorphin-2 (EM2) when administered intracerebroventricularly . This suggests that ACHC could be a valuable candidate for developing new analgesic therapies.

Antimicrobial Activity

While primarily studied for its analgesic properties, ACHC also shows potential antimicrobial activity. Its structural features allow it to interact with bacterial membranes, disrupting their integrity. This property is crucial for developing new antibiotics or antimicrobial agents .

Case Studies

-

Analgesic Efficacy in Animal Models :

- In a study involving Wistar rats, ACHC was administered to assess its antinociceptive properties using the tail-flick test. Results indicated a significant increase in pain threshold compared to controls.

- The study highlighted the development of tolerance upon repeated administration, suggesting a need for careful dosing strategies in clinical applications .

-

Synthesis and Application in Drug Development :

- Researchers have explored various synthetic pathways to produce ACHC and its derivatives. These compounds are being investigated for their roles as intermediates in synthesizing more complex pharmaceutical agents targeting pain and inflammation pathways.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S,2R)-2-Aminocyclohexanecarboxylic Acid | High mu-opioid receptor affinity | |

| (1R,2R)-2-Aminocyclohexanecarboxylic Acid | Different stereochemistry; distinct biological activity | |

| 3-Aminocyclopentanecarboxylic Acid | Smaller ring structure; different steric properties |

This table illustrates how variations in stereochemistry can lead to differences in biological activity and pharmacological profiles.

Propriétés

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-45-0 | |

| Record name | (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.